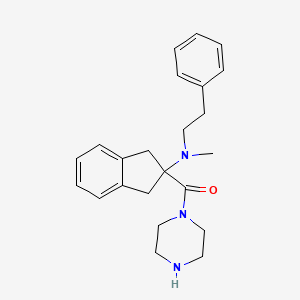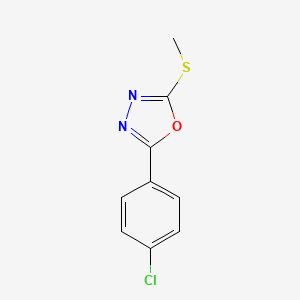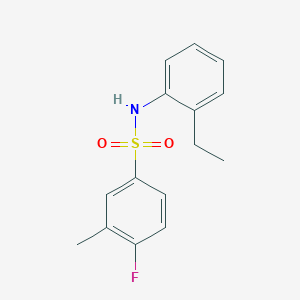
ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This particular compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group, enhancing its pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with ethyl diazoacetate under controlled conditions. The reaction is facilitated by catalysts such as trifluoromethanesulfonic anhydride and a mixture of 2-chloropyridine and 2,6-dichloropyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in developing new antibacterial drugs.
Industry: The compound’s unique chemical properties are explored for applications in materials science and catalysis
Mécanisme D'action
The mechanism of action of ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another quinolone derivative with potent antibacterial activity.
Levofloxacin: Known for its broad-spectrum antibacterial properties.
Moxifloxacin: A fourth-generation quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is unique due to its chlorodifluoromethoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural feature may enhance its efficacy and reduce the likelihood of bacterial resistance .
Propriétés
IUPAC Name |
ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJKOHGDKUUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5488123.png)
![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)
![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)
![N,6-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5488161.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)


![3-(2-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5488180.png)
![[(E)-1-phenylethylideneamino] 4-phenylbenzoate](/img/structure/B5488188.png)
![6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5488191.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)
![N-[2-ETHOXY-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE](/img/structure/B5488207.png)
